CPI-169 is a small molecule inhibitor specifically targeting the enhancer of zeste homolog 2 (EZH2), which is a critical component of the polycomb repressive complex 2 (PRC2). EZH2 functions as a histone lysine methyltransferase, primarily responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). This methylation plays a significant role in gene expression repression. The overexpression of EZH2 has been linked to various cancers, making CPI-169 a promising candidate for therapeutic intervention in malignancies associated with EZH2 dysregulation. The compound exhibits potent inhibitory activity with an IC50 value of less than 1 nanomolar, indicating its potential effectiveness in cancer treatment .
The synthesis of CPI-169 involves multiple steps, beginning with the formation of an indole core structure. Key steps in the synthetic route include:
CPI-169 features a complex molecular structure characterized by an indole-based framework. The key components include:
The molecular formula and specific structural data have not been explicitly detailed in the provided sources, but the compound's structural integrity is essential for its function as an EZH2 inhibitor .
CPI-169 can undergo several significant chemical reactions:
These reactions highlight the chemical versatility of CPI-169, allowing for further modifications that may enhance its therapeutic potential.
CPI-169 exerts its effects primarily by inhibiting the catalytic activity of EZH2. This inhibition leads to decreased levels of H3K27me3, resulting in:
The mechanism underscores CPI-169's role as a targeted therapy in cancers driven by aberrant EZH2 activity.
CPI-169 demonstrates several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and bioavailability during therapeutic applications .
CPI-169 serves multiple scientific purposes:
The ongoing research into CPI-169's applications underscores its potential as a valuable asset in cancer therapeutics.
EZH2 (Enhancer of Zeste Homolog 2) serves as the catalytic core of the Polycomb Repressive Complex 2 (PRC2), a multi-subunit epigenetic regulator. PRC2 comprises four core components: EZH2 (or EZH1), EED, SUZ12, and RBBP4/7 (RbAp46/48) [1] [5] [8]. The complex executes its epigenetic function through the SET domain of EZH2, which catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3). This mark induces chromatin compaction and transcriptional repression of target genes [1] [7]. H3K27me3 is particularly associated with silencing tumor suppressor genes involved in cell differentiation, proliferation arrest, and apoptosis [1] [3] [9].
Beyond canonical histone methylation, EZH2 exhibits PRC2-dependent non-histone methylation activity. It methylates transcription factors like GATA4 (at K299), repressing its transcriptional activity by blocking p300-mediated acetylation [1] [7]. Similarly, EZH2 methylates RORα (at K38) and PLZF (at K430), triggering their ubiquitin-mediated degradation and suppressing their tumor suppressive functions [1] [5]. These dual mechanisms enable EZH2 to broadly influence oncogenic pathways.
Table 1: Core Components of the PRC2 Complex
Component | Function | Role in PRC2 Activity |
---|---|---|
EZH2 | Catalytic subunit with SET domain | Deposits H3K27me marks |
EED | Scaffold protein; recognizes H3K27me3 | Allosterically activates EZH2 methyltransferase |
SUZ12 | Structural stability | Essential for complex integrity and enzymatic activity |
RBBP4/7 (RbAp46/48) | Binds histone tails | Facilitates nucleosome recognition |
EZH2 dysregulation occurs through multiple oncogenic mechanisms across diverse malignancies:
Table 2: Oncogenic Processes Driven by EZH2 Dysregulation
Cancer Type | Dysregulation Mechanism | Key Target Genes/Proteins Affected | Biological Consequence |
---|---|---|---|
GCB-DLBCL/FL | Y641 mutations | BCL6 targets, CDKN1A, CDKN2A | Blocked B-cell differentiation |
Breast Cancer | Overexpression | RUNX3, CDKN1C, FOXC1, CDH1 (E-cadherin) | EMT, invasion, metastasis |
Glioblastoma | Phosphorylation (S21) | STAT3 (methylation at K180) | Stemness, tumorigenicity |
Prostate Cancer | Overexpression | GATA4, RORα, AR | Androgen-independent growth |
The high frequency of EZH2 mutations in GCB-DLBCL and FL provides a compelling genetic rationale for targeted inhibition [4] [8]. EZH2 mutations cooperate with MYC dysregulation to accelerate lymphomagenesis, as evidenced by Eµ-Myc/EZH2Y641F transgenic mice developing aggressive lymphomas with shortened latency [4]. EZH2 hyperactivity in these contexts:
In solid tumors like triple-negative breast cancer (TNBC), EZH2 overexpression correlates with BRCA1 suppression and RAD51 downregulation, inducing genomic instability via aberrant RAF/pERK/β-catenin signaling [3] [9]. This positions EZH2 as a synthetic lethal target in BRCA-deficient contexts. The convergence of EZH2 dysregulation across hematologic and solid malignancies underscores its broad therapeutic relevance.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: